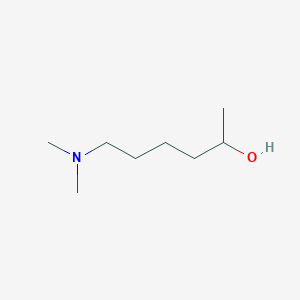

6-(Dimethylamino)hexan-2-ol

Descripción

6-(Dimethylamino)hexan-2-ol (CAS: 27384-59-4) is a secondary alcohol featuring a dimethylamino group (-N(CH₃)₂) at the 6-position of a hexanol backbone. Its molecular formula is C₈H₁₉NO, with a molar mass of 145.25 g/mol. It is commercially available from multiple suppliers, reflecting its utility in research and industrial applications .

Propiedades

IUPAC Name |

6-(dimethylamino)hexan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-8(10)6-4-5-7-9(2)3/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLDMHNERXSHJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)hexan-2-ol can be achieved through several methods. One common approach involves the reaction of 6-bromohexan-2-ol with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the bromine atom with the dimethylamino group.

Industrial Production Methods

In industrial settings, the production of 6-(Dimethylamino)hexan-2-ol may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, often involving the use of catalysts and specific temperature and pressure conditions.

Análisis De Reacciones Químicas

Types of Reactions

6-(Dimethylamino)hexan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxohexan-2-ol or 6-carboxyhexan-2-ol.

Reduction: Formation of hexane.

Substitution: Formation of various substituted hexan-2-ol derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic synthesis, 6-(Dimethylamino)hexan-2-ol serves as a reagent and building block for more complex molecules. It can undergo several chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthesizing other compounds.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms corresponding aldehydes or ketones. |

| Reduction | Produces primary or secondary amines. |

| Substitution | Hydroxyl group can be replaced by other functional groups. |

Biology

As a choline uptake inhibitor, this compound plays a crucial role in neurotransmission studies. By inhibiting choline uptake in neurons, it can alter acetylcholine levels, which is vital for muscle control and cognitive functions. This property is particularly relevant in researching neurodegenerative disorders such as Alzheimer’s disease.

Case Study: Neuroprotective Effects

A study demonstrated that 6-(Dimethylamino)hexan-2-ol could reduce neuronal death caused by oxidative stress by modulating choline uptake levels.

Medicine

The lysosomotropic properties of 6-(Dimethylamino)hexan-2-ol suggest potential therapeutic applications in treating lysosomal storage disorders. By accumulating in lysosomes and altering their pH and function, it may enhance the degradation of accumulated substrates.

Case Study: Lysosomal Storage Disorders

In experimental models simulating lysosomal storage disorders, treatment with this compound resulted in improved degradation of accumulated substrates, indicating its therapeutic potential.

Cytotoxicity Studies

Recent research has explored the cytotoxic effects of 6-(Dimethylamino)hexan-2-ol on various cell lines. The findings indicate that higher concentrations may exhibit significant cytotoxicity.

| Cell Line | Concentration (µM) | Cytotoxicity (%) |

|---|---|---|

| Murine Colon Cells | 50 | 10 |

| Murine Colon Cells | 100 | 30 |

| Murine Colon Cells | 200 | 70 |

Mecanismo De Acción

The mechanism of action of 6-(Dimethylamino)hexan-2-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of 6-(Dimethylamino)hexan-2-ol and Related Compounds

Functional Group and Substituent Effects

- Alcohol vs. Esters like decyl 6-(pyrrolidin-1-yl)-hexanoate exhibit superior transdermal permeation enhancement (ER = 30) due to their balanced lipophilicity and ability to disrupt skin barriers . Amides (e.g., N-dodecyl-6-(diethylamino)hexanamide) are less potent than esters, likely due to reduced hydrogen-bonding capacity and increased steric hindrance .

- Amino Substituent Bulkiness: The dimethylamino group (-N(CH₃)₂) in 6-(Dimethylamino)hexan-2-ol strikes a balance between basicity (pKa ~9) and steric bulk, optimizing interactions with biological membranes. Bulkier substituents (e.g., diethylamino, pyrrolidinyl) reduce transdermal activity, as seen in esters and amides .

Actividad Biológica

6-(Dimethylamino)hexan-2-ol, also known by its CAS number 27384-59-4, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

6-(Dimethylamino)hexan-2-ol is characterized by its dimethylamino group, which significantly influences its pharmacological profile. The molecular structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 6-(Dimethylamino)hexan-2-ol |

| Molecular Formula | C8H19N1O1 |

| Molecular Weight | 145.24 g/mol |

| CAS Number | 27384-59-4 |

Antimicrobial Properties

Research indicates that compounds with similar structures to 6-(dimethylamino)hexan-2-ol exhibit antimicrobial activity. For example, studies have shown that certain dimethylamino alcohols can inhibit the growth of various bacteria and fungi, suggesting that 6-(dimethylamino)hexan-2-ol may possess similar properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antitumor Activity

Preliminary studies suggest potential antitumor activity for 6-(dimethylamino)hexan-2-ol. In vitro assays have indicated that related compounds can induce apoptosis in cancer cell lines, such as HepG2 (liver cancer), through mechanisms involving cell cycle arrest and mitochondrial pathways . The specific effects on cell cycle dynamics and apoptosis induction need further investigation to confirm if 6-(dimethylamino)hexan-2-ol exhibits similar effects.

The precise mechanism of action for 6-(dimethylamino)hexan-2-ol remains to be fully elucidated. However, compounds with a dimethylamino group typically interact with biological targets such as enzymes and receptors, potentially leading to inhibition or activation of key pathways involved in cellular proliferation and apoptosis .

Case Studies

Several studies have investigated the biological effects of compounds structurally related to 6-(dimethylamino)hexan-2-ol:

- Antitumor Efficacy : A study evaluated a series of dimethylamino-substituted compounds for their antitumor efficacy against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in HepG2 cells, suggesting that modifications to the dimethylamino group could enhance biological activity .

- Antimicrobial Activity : Another study focused on the antimicrobial properties of related compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria. The findings support the hypothesis that 6-(dimethylamino)hexan-2-ol may exhibit similar antimicrobial properties due to its structural similarities .

Safety and Toxicological Profile

Toxicological assessments indicate that 6-(dimethylamino)hexan-2-ol may cause skin irritation and serious eye damage upon exposure. It is classified under skin corrosion/irritation (Category 2) and serious eye damage/eye irritation (Category 2) according to safety data sheets . These safety considerations are crucial for any therapeutic application.

Q & A

Q. What are the optimal reaction conditions for synthesizing 6-(Dimethylamino)hexan-2-ol to maximize yield and purity?

Methodological Answer: Synthesis should begin with retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) to identify feasible routes, such as introducing the dimethylamino group via nucleophilic substitution or reductive amination on a hexan-2-ol backbone. Precursor scoring heuristics from databases like Reaxys and BKMS_METABOLIC can prioritize high-yield pathways. Experimental validation should maintain inert atmospheres (N₂/Ar) and use catalysts like Pd/C for hydrogenation steps. Intermediate characterization via TLC or GC-MS ensures reaction progress .

Q. Which spectroscopic methods are most reliable for confirming the structure of 6-(Dimethylamino)hexan-2-ol?

Methodological Answer: Combine ¹H/¹³C NMR to resolve the hydroxyl (δ 1.5–2.0 ppm) and dimethylamino (δ 2.2–2.8 ppm) groups. FT-IR confirms O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 146.1652 for C₈H₁₉NO). Cross-reference experimental data with computational simulations (e.g., Gaussian NMR prediction) to resolve ambiguities .

Q. How should researchers purify 6-(Dimethylamino)hexan-2-ol to avoid degradation?

Methodological Answer: Use fractional distillation under reduced pressure (e.g., 10–15 mmHg) to minimize thermal decomposition. For higher purity, preparative HPLC with a hexane/propan-2-ol mobile phase (0.5/99.5 v/v) achieves separation while preserving stability. Monitor purity via GC-FID or HPLC-UV (λ = 210 nm) .

Advanced Research Questions

Q. How can computational models resolve discrepancies in reported solubility parameters of 6-(Dimethylamino)hexan-2-ol?

Methodological Answer: Perform systematic solubility tests in polar (water, ethanol), non-polar (hexane), and aprotic (DMSO) solvents at 25°C. Compare results with COSMO-RS or Hansen solubility parameter predictions to identify outliers. Discrepancies often arise from impurities or inconsistent temperature control; replicate studies under ISO 5555 sampling protocols .

Q. What DFT approaches predict the reactivity of 6-(Dimethylamino)hexan-2-ol in acid-catalyzed esterification?

Methodological Answer: Apply B3LYP/6-31G* basis sets to model transition states and intermediates. Calculate activation energies for hydroxyl protonation and nucleophilic attack. Validate with kinetic isotope effects (KIE) using deuterated analogs (e.g., D₂O solvent) and trap intermediates via in situ IR or NMR .

Q. How can vapor-liquid equilibrium (VLE) data inconsistencies be addressed for this compound?

Methodological Answer: Replicate VLE measurements using a dynamic recirculating still at 101.32 kPa. Cross-validate with UNIFAC or NRTL models to assess non-ideality. Discrepancies in azeotrope formation (if any) may stem from trace water content; use molecular sieves for solvent drying .

Safety and Handling

Q. What safety protocols are critical for handling 6-(Dimethylamino)hexan-2-ol?

Methodological Answer: Store in flame-resistant cabinets with ventilation (OSHA 29 CFR 1910). Use PPE: nitrile gloves, ANSI-approved goggles, and flame-retardant lab coats. Spill containment requires inert absorbents (vermiculite) and neutralization with dilute acetic acid. First aid: rinse eyes with water for 15 minutes; administer O₂ if inhaled .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.